Estradiol-17-phenylpropionate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Estradiol-17-phenylpropionate is a steroid ester.

科学的研究の応用

Hormone Replacement Therapy

Estradiol-17-phenylpropionate is commonly combined with other estrogens and androgens for HRT. It has been marketed under various brand names, including Dimenformon Prolongatum, which combines estradiol benzoate and testosterone esters. These combinations are designed to alleviate menopausal symptoms such as hot flashes, vaginal dryness, and osteoporosis prevention .

Clinical Studies on Efficacy

- Menopausal Symptoms Relief : A study evaluating the efficacy of this compound in combination with estradiol benzoate showed significant improvement in menopausal symptoms compared to placebo groups. Patients reported reduced frequency and severity of hot flashes and improved quality of life indicators.

- Bone Density Improvement : Clinical trials indicated that patients receiving this compound exhibited increased bone mineral density over 12 months compared to those not receiving HRT, highlighting its role in osteoporosis prevention .

Neuroprotection in Spinal Cord Injury

Recent research has focused on the neuroprotective properties of this compound. Studies have demonstrated that this compound can mitigate secondary damage following spinal cord injury (SCI) through anti-inflammatory and anti-apoptotic mechanisms.

Case Study Data Table

| Study | Animal Model | Treatment | Outcomes | |

|---|---|---|---|---|

| Sribnick et al. (2005) | Male rats with severe SCI | 17β-estradiol i.v. injection (4.0 mg/kg) | Reduced inflammation and improved myelin integrity | Suggests potential therapeutic application of estrogen post-SCI |

| Kachadroka et al. (2010) | Male rats with midthoracic crush SCI | 17β-estradiol s.c. pellet-release (0.05 - 5.0 mg) | Reduced cell death and improved locomotion | Effective intervention for secondary damage reduction |

| Samantaray et al. (2016) | Male rats with moderate SCI | 17β-estradiol i.v. injection (10 μg/kg) | Attenuated destructive pathways; improved locomotor function | Indicates significant therapeutic implications for chronic SCI |

Oncological Research

This compound has also been studied for its effects on cancer development, particularly regarding liver carcinogenesis in ovariectomized rats exposed to carcinogens like N-nitrosomorpholine.

Research Findings

- Tumor Promotion Studies : In experiments where estradiol was administered alongside carcinogens, results indicated that while it did not initiate tumor formation, it acted as a promoter, increasing the incidence of tumors when combined with carcinogenic agents .

- Mechanistic Insights : The mechanism by which estradiol promotes tumor growth may involve modulation of estrogen receptors, influencing cellular proliferation pathways that can lead to increased tumorigenesis under certain conditions.

特性

CAS番号 |

26443-03-8 |

|---|---|

分子式 |

C27H32O3 |

分子量 |

404.5 g/mol |

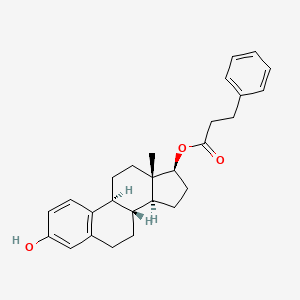

IUPAC名 |

[(8R,9S,13S,14S,17S)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] 3-phenylpropanoate |

InChI |

InChI=1S/C27H32O3/c1-27-16-15-22-21-11-9-20(28)17-19(21)8-10-23(22)24(27)12-13-25(27)30-26(29)14-7-18-5-3-2-4-6-18/h2-6,9,11,17,22-25,28H,7-8,10,12-16H2,1H3/t22-,23-,24+,25+,27+/m1/s1 |

InChIキー |

LQWSQQKTZLDGME-RYIFMDQWSA-N |

SMILES |

CC12CCC3C(C1CCC2OC(=O)CCC4=CC=CC=C4)CCC5=C3C=CC(=C5)O |

異性体SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OC(=O)CCC4=CC=CC=C4)CCC5=C3C=CC(=C5)O |

正規SMILES |

CC12CCC3C(C1CCC2OC(=O)CCC4=CC=CC=C4)CCC5=C3C=CC(=C5)O |

Key on ui other cas no. |

26443-03-8 |

ピクトグラム |

Irritant; Health Hazard |

同義語 |

estradiol phenylpropionate estradiol-17-phenylpropionate |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。